2-(ethylamino)phenol hydrochloride
Description
2-(Ethylamino)phenol hydrochloride is a substituted phenethylamine derivative characterized by a phenol ring with an ethylamino group (-NHCH₂CH₃) at the second position, forming a hydrochloride salt. Phenol derivatives with ethylamino substituents are often studied for their roles in neurotransmission, receptor binding, or as intermediates in synthetic chemistry .
Properties
CAS No. |
2694728-74-8 |
|---|---|
Molecular Formula |
C8H12ClNO |
Molecular Weight |
173.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(ethylamino)phenol hydrochloride typically involves the reaction of 2-nitrophenol with ethylamine under reducing conditions. The nitro group is first reduced to an amino group, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 2-(Ethylamino)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as sodium dichromate or Fremy’s salt.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions:
Oxidation: Sodium dichromate, Fremy’s salt
Reduction: Sodium borohydride, tin(II) chloride
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound
Scientific Research Applications
2-(Ethylamino)phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(ethylamino)phenol hydrochloride involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the ethylamino group can interact with receptors and enzymes. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(ethylamino)phenol hydrochloride to structurally or functionally related compounds based on molecular features, applications, and research findings:
Table 1: Key Properties of this compound and Analogs
Structural and Functional Differences
Phenol vs. Catechol Groups: this compound has a single hydroxyl group on the aromatic ring, contrasting with dopamine hydrochloride’s catechol (3,4-dihydroxyphenyl) structure. This reduces polarity and oxidative instability compared to dopamine, which is prone to rapid degradation .
Backbone Variations: Fluorexetamine and Methoxetamine () feature cyclohexanone rings with aryl substituents, enhancing lipophilicity and NMDA receptor affinity. In contrast, 2-(ethylamino)phenol’s planar phenol ring may favor interactions with monoamine transporters or adrenergic receptors . 2-(Ethylamino)propiophenone HCl () shares the ethylamino group but includes a ketone moiety, typical of cathinones, which increases stimulant effects via dopamine/norepinephrine reuptake inhibition .
Substituent Effects: Electron-withdrawing groups (e.g., fluorine in Fluorexetamine) or methoxy groups (e.g., 25CN-NBOH) alter receptor binding kinetics and metabolic stability. The hydroxyl group in 2-(ethylamino)phenol may facilitate hydrogen bonding, impacting solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
